6-Bromo-5-methoxy-1H-indole

Regioselective synthesis Indole functionalization Bromination yield

Researchers synthesizing (-)-Herdmanine D and breitfussin marine alkaloids face regioselectivity limitations with mono-substituted indoles. 6-Bromo-5-methoxy-1H-indole (CAS 106103-36-0) delivers the precise 5-MeO-6-Br substitution pattern essential for these scaffolds. • Direct precursor to anti-inflammatory (-)-Herdmanine D: validated in 18% overall yield total synthesis via C3 carboxylation and Steglich esterification. • Orthogonal reactivity: C6-Br enables Suzuki, Buchwald, and Sonogashira couplings; C5-OMe provides electronic modulation for chemoselective transformations. • ≥95% purity minimizes catalyst-poisoning impurities in Pd-mediated cross-couplings.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 106103-36-0
Cat. No. B170757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxy-1H-indole
CAS106103-36-0
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2)Br
InChIInChI=1S/C9H8BrNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
InChIKeyLYRDXFOLYOIABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxy-1H-indole Product Evidence


6-Bromo-5-methoxy-1H-indole (CAS: 106103-36-0) is a disubstituted indole derivative bearing a bromine atom at the C6 position and a methoxy group at the C5 position of the indole core . This compound exists as a pale yellow to brownish solid with a molecular weight of 226.07 g/mol and a melting point of 127–129 °C [1]. Its structural features confer reactivity distinct from both mono-substituted indole analogs and regioisomeric bromo-methoxy indoles, with particular utility as a synthetic intermediate in the construction of complex natural product scaffolds [2].

Workflow Synthetic intermediate for indole scaffold construction
Selection Disubstituted indole with orthogonal C6-Br and C5-OMe handles
Use Context Natural product total synthesis and cross-coupling library generation

Quantitative Differentiation from Generic Indoles


The co-presence of the C5 methoxy and C6 bromine substituents on 6-bromo-5-methoxy-1H-indole creates a unique electronic and steric environment that cannot be replicated by substituting alternative regioisomers or mono-substituted analogs. The electron-donating methoxy group modulates the reactivity of the adjacent bromine, enabling regioselective transformations that are unattainable with 5-methoxyindole (lacks the halogen handle) or 6-bromoindole (lacks methoxy-directed electronic control) [1]. The precise regiochemistry of the substitution pattern is critical for constructing specific molecular scaffolds; for instance, the 5-methoxy-6-bromo arrangement directly maps to the core structure of the marine natural product Herdmanine D, whereas alternative substitution patterns fail to provide the requisite synthetic entry point [2].

6-Bromo-5-methoxy-1H-indole
Generic indole alternatives
Substitution pattern
C5-OMe / C6-Br provides electronic and steric control
5-methoxyindole lacks halogen handle; 6-bromoindole lacks electronic tuning
Synthetic entry
Direct precursor to Herdmanine D core via C3 functionalization
Alternative regioisomers require additional protection/deprotection steps
Cross-coupling chemoselectivity
C5 methoxy modulates oxidative addition; enables orthogonal couplings
6-bromoindole may exhibit less selectivity in polyhalogenated systems

Differentiation Evidence


Regioselective Bromination Advantage

The synthesis of 6-bromo-5-methoxy-1H-indole via regioselective C6 bromination of indoline precursors demonstrates distinct yield advantages compared to alternative synthetic approaches for 6-bromoindole derivatives [1]. Treatment of indolines with bromine in sulfuric acid in the presence of silver sulfate or with bromine in superacid afforded 6-bromoindolines with regioselectivity at the C6 position, which were subsequently converted to 6-methoxyindolines and indoles [1]. In contrast, direct bromination of unprotected indoles often results in mixtures of C3 and C6 brominated products requiring chromatographic separation and reducing isolated yields [2].

Regioselective bromination
Class-level inference
>95% C6 regioselectivity; eliminates C3 bromination side products
Reported synthetic route advantage
Yield benefit may depend on scale and workup; review Ag₂SO₄/superacid conditions
Regioselective synthesis Indole functionalization Bromination yield

Herdmanine D Total Synthesis Route

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid, derived from the target compound, served as the critical coupling partner in the Steglich esterification that completed the first total synthesis of the marine anti-inflammatory natural product (-)-Herdmanine D [1]. The overall synthetic route achieved an excellent overall yield of 18%, with the 6-bromo-5-methoxy-indole scaffold providing the necessary regiochemical and functional group array for the convergent assembly strategy [2]. Alternative indole scaffolds lacking the 5-methoxy-6-bromo substitution pattern would require additional protection/deprotection steps or fail to provide the correct connectivity for the natural product core.

Herdmanine D total synthesis
Head-to-head
18% overall yield in 6 steps; ≥2 fewer steps vs alternative scaffolds
Validated scaffold for marine alkaloid synthesis
Reported for (-)-Herdmanine D; applicability to analogs requires verification
Total synthesis Natural product Herdmanine D Steglich esterification

Commercial Purity Specifications

Commercial suppliers of 6-bromo-5-methoxy-1H-indole offer verified purity specifications ranging from 95% to NLT 98% (Not Less Than 98%), with documented certificates of analysis available . Sigma-Aldrich (Synthonix Corporation source) supplies this compound at 95% purity with refrigerated storage specifications . MolCore provides the compound at NLT 98% purity with ISO certification, specifically positioned for pharmaceutical R&D and quality control applications . These documented purity tiers exceed typical commercial offerings for generic indole derivatives, which commonly range from 90–95% purity without batch-specific COA documentation.

Commercial purity
Data to verify
95% to NLT 98% with COA documentation
Procurement-grade quality tiers
Supplier-specified; verify batch COA before sensitive couplings
Commercial availability Purity specification Quality control

Electronic Modulation of Suzuki Coupling Selectivity

The electron-donating C5 methoxy group in 6-bromo-5-methoxy-1H-indole increases electron density on the indole ring, which modulates the reactivity of the C6 bromine atom in palladium-catalyzed cross-coupling reactions [1]. This electronic tuning provides a measurable differentiation from 6-bromoindole (lacking the methoxy group) in terms of oxidative addition kinetics. The methoxy substituent reduces the electrophilicity at C6, requiring adjusted catalytic conditions but simultaneously providing chemoselectivity advantages when multiple halogen substituents are present in advanced intermediates .

Suzuki coupling modulation
Class-level inference
C5-OMe electron donation modulates Pd oxidative addition kinetics
Supports chemoselective cross-coupling design
Hammett σₚ -0.27; actual reactivity influenced by ligand and substrate
Suzuki coupling Electronic effects Cross-coupling Regioselectivity

Application Scenarios


Marine Natural Product Total Synthesis

This compound is the direct synthetic precursor to 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which serves as the key coupling partner for constructing the anti-inflammatory marine natural product (–)-Herdmanine D via Steglich esterification [1]. The first total synthesis achieved an 18% overall yield using this scaffold, demonstrating its validated utility in complex natural product assembly . Research groups targeting structurally related marine alkaloids containing the 5-methoxy-6-bromo indole motif should prioritize this compound over alternative indole building blocks that would require additional functional group manipulations [1].

Palladium-Catalyzed Cross-Coupling for Indole Libraries

The C6 bromine atom serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the C5 methoxy group provides electronic modulation that enables chemoselective transformations in polyhalogenated systems [2]. This orthogonal reactivity profile supports the construction of diverse indole libraries for medicinal chemistry hit-to-lead optimization campaigns. The NLT 98% purity grade from MolCore is specifically recommended for coupling reactions where catalyst-poisoning impurities must be minimized .

Regioselective Functionalization Methodology

The established regioselective synthetic route to this compound via C6 bromination of indolines (Ag₂SO₄/H₂SO₄ or superacid conditions) provides a benchmark methodology for developing new heterocyclic functionalization protocols [2]. This compound is an ideal substrate for testing novel regioselective transformations on indole scaffolds where the interplay between the C5 methoxy and C6 bromine substituents creates a defined electronic environment for reaction optimization. The 95% purity grade from Sigma-Aldrich is suitable for methodology development where subsequent purification is planned .

Anti-Inflammatory Pharmacophore Development

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid has been identified as an important scaffold of the anti-inflammatory natural product Herdmanine D, and the parent compound provides the entry point for constructing analogs for structure-activity relationship (SAR) studies [1]. Medicinal chemistry programs targeting inflammation pathways can leverage this compound to generate focused libraries of Herdmanine D analogs through late-stage functionalization at the C3 position and amide diversification via ultrasonic irradiation-assisted coupling with aromatic/aliphatic amines [1].

Application
Selection Property
Validation Focus
Marine natural product synthesis
Regiochemical fidelity to Herdmanine D core
C3 functionalization and amide coupling efficiency
Pd-catalyzed cross-coupling libraries
Orthogonal C6-Br handle with electronic tuning
Chemoselectivity in presence of multiple halogens
Regioselective methodology development
Defined electronic environment for reaction optimization
Reproducibility across indoline-to-indole protocols
Anti-inflammatory pharmacophore SAR
Precedented Herdmanine D scaffold for analog generation
Late-stage C3 diversification and amide SAR

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